(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
Description
Significance of the Pyrrolidine (B122466) Core in Chemical Synthesis and Biological Inquiry
The pyrrolidine core, also known as tetrahydropyrrole, is a fundamental structural unit found in a vast array of natural products, pharmaceuticals, and catalysts. frontiersin.orgnih.gov Its significance stems from several key features. The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional architecture that is advantageous for exploring chemical space and achieving specific spatial arrangements of substituents. nih.gov This stereochemical richness is crucial for designing molecules that can interact with high affinity and selectivity with biological targets such as enzymes and receptors. nih.gov
In chemical synthesis, pyrrolidine derivatives, including the abundant amino acid proline, are widely used as chiral building blocks and organocatalysts. unibo.it The pyrrolidine scaffold's versatility allows for diverse functionalization, enabling the creation of complex molecular architectures with tailored properties. nbinno.com This has led to its incorporation into a multitude of successful drugs across various therapeutic areas, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. nih.gov The unique cyclic structure of pyrrolidine can also impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and bioavailability. nbinno.com
The broad spectrum of biological activities exhibited by pyrrolidine-containing compounds underscores their importance in biological inquiry. nih.gov They are integral to the structure of many alkaloids and have been shown to possess activities ranging from antimicrobial and antiviral to anticonvulsant and antioxidant effects. frontiersin.orgnih.gov This wide-ranging bioactivity makes the pyrrolidine scaffold a continuous source of inspiration for the development of novel therapeutic agents. nih.gov
Contextualizing (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide within Pyrrolidine Chemistry
Within the extensive family of pyrrolidine derivatives, This compound emerges as a compound of interest for advanced chemical research. This molecule integrates three key structural features: a pyrrolidine ring with a defined (S)-stereochemistry at the 2-position, a carboxamide group at this position, and a 3-aminopropyl substituent at the 1-position.
The (2S)-pyrrolidine-2-carboxamide moiety is a well-established pharmacophore. For instance, it forms the core of several bioactive molecules and has been investigated for its potential in various therapeutic contexts. Pyrrolidine carboxamides have been identified as a novel class of inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target in the development of anti-TB drugs. nih.govacs.org
The addition of a 3-aminopropyl group introduces a flexible, basic side chain. The primary amine in this group can participate in hydrogen bonding and ionic interactions, which can be crucial for binding to biological targets. The aminopropyl moiety is known to enhance the reactivity and binding capabilities of various compounds, often improving their surface interaction and functionalization potential. cymitquimica.com
The specific combination of these structural elements in this compound suggests a molecule with the potential for multifaceted interactions and biological activities. While detailed research findings on this specific compound are not extensively documented in peer-reviewed literature, its structural components point towards potential applications in medicinal chemistry and as a tool for chemical biology research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1443210-62-5 |
| Molecular Formula | C₈H₁₇N₃O |
| Molecular Weight | 171.24 g/mol |
| Appearance | Solid (predicted) |
| Stereochemistry | (2S) |
Scope and Research Objectives for Advanced Studies on this compound
Given the limited specific research on this compound, advanced studies are warranted to fully elucidate its chemical properties and potential applications. The primary research objectives should focus on a systematic exploration of its synthetic accessibility, physicochemical characteristics, and biological activity profile.
Key Research Objectives:
Development of Efficient Synthetic Routes: A primary objective would be to establish a robust and stereoselective synthesis of this compound. This would enable the production of sufficient quantities for thorough investigation and the synthesis of analogues for structure-activity relationship (SAR) studies.
Comprehensive Physicochemical Characterization: Detailed experimental characterization of its properties, including solubility, pKa, and conformational analysis, would provide a foundational understanding of its behavior in various chemical and biological environments.
Exploration of Biological Activity: Based on the known activities of related pyrrolidine carboxamides, initial biological screening should be directed towards areas such as antimicrobial, antiviral, and enzyme inhibition assays. For example, its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against proteases or kinases.
Investigation as a Molecular Scaffold: The compound's functional groups (primary amine and carboxamide) make it an attractive scaffold for further chemical modification. Research could explore its use as a starting material for the synthesis of more complex molecules, including peptidomimetics and combinatorial libraries for drug discovery.
Computational Modeling and Docking Studies: In silico studies could predict potential biological targets and guide the design of focused biological assays. Molecular docking could help identify proteins with which the compound is likely to interact, providing a rational basis for experimental validation.
The scope of these advanced studies would be to position this compound as a well-characterized chemical entity with defined potential for further development in medicinal chemistry or as a research tool in chemical biology. The exploration of this compound could lead to the discovery of novel biological activities and provide new insights into the therapeutic potential of pyrrolidine-based molecules.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZGDEIJFYLUIT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443210-62-5 | |
| Record name | (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2s 1 3 Aminopropyl Pyrrolidine 2 Carboxamide and Its Analogues
Stereoselective Synthesis of the (2S)-Pyrrolidine Scaffold
The core of the target molecule is the (2S)-pyrrolidine ring. Achieving the correct stereochemistry at the C-2 position is critical and is typically accomplished by employing stereoselective synthetic methods or by starting from a chiral pool precursor.
Construction of the Pyrrolidine (B122466) Ring System
Stereoselective synthesis of the pyrrolidine ring can be achieved through various methods, primarily involving the cyclization of acyclic compounds. unibo.it One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. researchgate.net This approach allows for the creation of multiple stereocenters in a single step with a high degree of control, depending on the nature of the dipole, the dipolarophile, and the catalyst used. researchgate.netnih.gov
Other significant strategies include:
Intramolecular Cyclization: Methods such as the intramolecular amination of organoboronates or the reductive amination of diketones can provide access to the pyrrolidine core. mdpi.comorganic-chemistry.org For example, iridium-catalyzed successive reductive amination of 1,4-dicarbonyl compounds with primary amines furnishes N-substituted pyrrolidines in good yields. mdpi.com
Metal-Catalyzed Reactions: Palladium-catalyzed carboamination of alkenes and various C-H activation strategies have emerged as modern techniques to construct the pyrrolidine ring with functional group tolerance and high stereoselectivity. nih.govnih.gov
Derivatization from Chiral Precursors, including L-Proline
The most common and efficient route to enantiomerically pure (2S)-pyrrolidine derivatives is to utilize a chiral precursor. unibo.itgoogleapis.com The non-essential amino acid L-proline, which possesses the desired (S)-stereochemistry at the C-2 position, is an ideal and readily available starting material. researchgate.netgoogleapis.com Its rigid cyclic structure makes it a versatile building block for a wide range of synthetic targets. nih.gov
Key derivatization strategies starting from L-proline include:
Reduction: L-proline can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) to afford (S)-prolinol. googleapis.comnih.gov This prolinol derivative is a common intermediate for the synthesis of numerous pyrrolidine-containing drugs. googleapis.com
Direct Functionalization: The carboxylic acid and the secondary amine of L-proline itself can be directly modified. The nitrogen can be protected to allow for selective reactions at the carboxyl group, or it can be alkylated after the modification of the C-2 position. nih.gov
The use of L-proline as a starting material inherently solves the challenge of stereocontrol at the C-2 position, making it the preferred pathway for the synthesis of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide.
Functionalization Strategies for the 1- and 2-Positions of the Pyrrolidine Core
To synthesize this compound from an L-proline-derived scaffold, specific functional groups must be installed at the N-1 (ring nitrogen) and C-2 (carbonyl) positions.
Aminopropyl Chain Introduction at N-1
The introduction of the 3-aminopropyl group onto the pyrrolidine nitrogen is a key functionalization step. This is typically achieved through N-alkylation or reductive amination.
N-Alkylation: This classic method involves the reaction of the secondary amine of a pyrrolidine precursor with a suitable three-carbon electrophile. To prevent side reactions, the terminal amine of the propyl chain must be protected. A common reagent for this purpose is N-(3-bromopropyl)phthalimide. The reaction sequence would involve:
Alkylation of the pyrrolidine nitrogen (e.g., on (2S)-pyrrolidine-2-carboxamide) with N-(3-bromopropyl)phthalimide in the presence of a base like potassium carbonate.
Subsequent deprotection of the phthalimide (B116566) group using hydrazine (B178648) hydrate (B1144303) to release the free primary amine.
Reductive Amination: An alternative route involves the reaction of the pyrrolidine nitrogen with 3-oxopropanenitrile (B1221605) or a protected 3-aminopropanal, followed by reduction of the intermediate iminium ion or enamine. The reduction can be carried out using various reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. researchgate.net This method is highly efficient for forming C-N bonds. mdpi.com
Carboxamide Moiety Formation at C-2
The carboxamide at the C-2 position is another defining feature of the target molecule. There are two primary strategies to achieve this functionalization:
Starting with L-Prolinamide: The most direct approach is to use commercially available (2S)-pyrrolidine-2-carboxamide (L-prolinamide) as the starting material. googleapis.com This simplifies the synthesis significantly, as the C-2 position is already correctly functionalized. The subsequent step would then be the N-alkylation at the N-1 position as described above. The synthesis of the drug Vildagliptin, for instance, starts from L-prolinamide. googleapis.comnih.gov
Amidation of L-Proline: If starting from L-proline or its ester derivatives, the carboxylic acid must be converted into a primary amide. This is a standard transformation in peptide chemistry and can be accomplished via several methods:
Activation and Aminolysis: The carboxylic acid is first activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of ammonia (B1221849).
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by careful reaction with ammonia.
Exploration of Diversification and Analogue Synthesis
The pyrrolidine scaffold is highly amenable to diversification, allowing for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. semanticscholar.org Synthetic strategies can be adapted to introduce various substituents at different positions of the pyrrolidine ring and to modify the side chains at N-1 and C-2.
N-1 Position Analogues: The aminopropyl group can be replaced with a variety of other alkyl or aryl groups through the N-alkylation and reductive amination methods described previously, using different electrophiles or carbonyl compounds. unibo.itnih.gov
C-2 Position Analogues: The primary carboxamide can be substituted with secondary or tertiary amides by reacting an activated L-proline derivative with primary or secondary amines. unibo.it Furthermore, the carboxamide can be reduced to an aminomethyl group, as seen in the synthesis of Raclopride, or converted to other functionalities like nitriles or tetrazoles. unibo.itgoogleapis.comnih.gov
Ring Position Analogues (C-3, C-4, C-5): Starting from derivatives like 4-hydroxyproline (B1632879) or 4-oxoproline allows for the introduction of substituents on the pyrrolidine ring itself. nih.gov Modern methods like palladium-mediated couplings and C-H activation can be used to install aryl or alkyl groups at these positions, creating conformationally constrained analogues. nih.gov
The table below summarizes various synthetic approaches for creating diverse pyrrolidine-based analogues reported in the literature.
| Synthetic Strategy | Key Reagents/Precursors | Position(s) Functionalized | Type of Analogue Produced |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | C-2, C-3, C-4, C-5 | Polysubstituted pyrrolidines |
| N-Alkylation of Proline Esters | Alkyl halides, Base | N-1 | N-alkylated proline derivatives |
| Reductive Amination | Diketones, Anilines, Iridium catalyst | N-1, C-2, C-5 | N-Aryl-2,5-disubstituted pyrrolidines |
| Amide Coupling | N-Boc-L-proline, Amines, EDC/HOBt | C-2 | N-substituted prolinamides |
| C-H Activation/Arylation | L-proline derivatives, Aryl iodides, Pd(OAc)₂ | C-3 | 3-Aryl-proline analogues |
| Derivatization of 4-Hydroxyproline | Enol triflates, Palladium catalysts | C-3, C-4 | 3- and 4-substituted proline analogues |
Strategies for Modifying the Aminopropyl Side Chain
Modifications to the N-1 side chain of the pyrrolidine ring are crucial for exploring the structure-activity relationships of these analogues. These strategies often involve the alkylation of the pyrrolidine nitrogen with various electrophiles or beginning the synthesis with a modified side-chain precursor.
Key strategies include:
Reductive Amination: A common method involves the reductive amination of a pyrrolidine precursor with an appropriate aldehyde. For instance, reacting (S)-pyrrolidine-2-carboxamide with a protected 3-oxopropyl-containing compound, followed by reduction of the resulting imine, can install the desired side chain. This method allows for significant diversity by simply changing the aldehyde used in the initial step. unibo.itmdpi.com
Nucleophilic Substitution: The pyrrolidine nitrogen can act as a nucleophile, reacting with alkyl halides or other electrophiles bearing the desired side chain. For example, reacting (S)-pyrrolidine-2-carboxamide with a 3-halopropylamine derivative (where the amine is protected) can form the C-N bond at the N-1 position. The choice of protecting group for the terminal amine is critical for the success of this approach.
Varying Chain Length and Functionality: Synthetic routes can be adapted to introduce side chains of different lengths or with different functional groups. For instance, instead of a 3-aminopropyl group, a 2-aminoethyl or 4-aminobutyl group could be introduced by selecting the corresponding aldehyde or halide in the alkylation step. Furthermore, the terminal amine itself can be modified to secondary or tertiary amines, or even other functional groups, to create a library of diverse analogues. nih.gov A patent for the production of related pyrrolidine derivatives describes the modification of N-substituted diamines to influence the kinetics and performance of the final products. google.com
Structural Variations of the Carboxamide Group
The carboxamide functional group at the C-2 position is a key feature for hydrogen bonding and can be extensively modified to tune the molecule's properties. unibo.itmdpi.com These modifications typically involve standard peptide coupling reactions or transformations of the amide itself.
Common variations include:
Amide Coupling with Diverse Amines: Starting from (2S)-1-(3-(protected-amino)propyl)pyrrolidine-2-carboxylic acid, a wide array of amides can be synthesized using standard peptide coupling reagents (like HBTU, EDCI, HOBt) and various primary or secondary amines. nih.govnih.gov This allows for the introduction of different alkyl, aryl, or heterocyclic groups onto the carboxamide nitrogen. nih.gov
Sulfonamide Derivatives: The carboxamide can be replaced with or coupled to a sulfonamide group. One study detailed the synthesis of a series of N-(1-(arylamino)-1-oxopropan-2-yl)-1-(arylsulfonyl)pyrrolidine-2-carboxamides. nih.gov This was achieved by coupling the appropriate arylsulfonyl-pyrrolidine-2-carboxylic acid with various substituted anilines, creating complex structures with multiple amide and sulfonamide linkages. nih.govplos.org
Conversion to Other Functional Groups: While less common for maintaining the core structure, the carboxylic acid precursor to the carboxamide can be converted to other functional groups like esters or ketones to explore a wider chemical space.
The following table presents a selection of synthesized N-substituted pyrrolidine-2-carboxamide (B126068) derivatives, highlighting the diversity achievable at this position. nih.gov
| Compound ID | R Group on Carboxamide Nitrogen | Yield (%) |
| 10a | Phenyl | 73% |
| 10c | 4-Methoxyphenyl | 52% |
| 10d | 4-Isopropylphenyl | 68% |
| 10e | 4-Chlorophenyl | 78% |
| 10f | 4-Fluorophenyl | 66% |
| 10g | 3-(Trifluoromethyl)phenyl | 67% |
| 10i | 3,4-Dichlorophenyl | - |
| 10j | 3-Chloro-4-fluorophenyl | - |
| 10n | Benzo[d]thiazol-2-yl | - |
Stereochemical Control in Analogue Synthesis
Maintaining the (2S) configuration at the C-2 position is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. beilstein-journals.org Several robust strategies are employed to ensure high stereochemical fidelity.
Methods for stereochemical control include:
Chiral Pool Synthesis: The most straightforward approach is to start the synthesis from a readily available, enantiomerically pure starting material. L-proline, which possesses the desired (S)-stereochemistry at the C-2 position, is the most common precursor for this class of compounds. mdpi.comnih.govresearchgate.net By using L-proline or its derivatives (like L-prolinamide), the chiral center is carried through the synthetic sequence, ensuring the final product retains the (S)-configuration. mdpi.comgoogle.com
Asymmetric Catalysis: For syntheses that build the pyrrolidine ring from acyclic precursors, asymmetric catalysis is essential for establishing the desired stereochemistry. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for creating substituted pyrrolidines with high enantioselectivity. rsc.org The choice of a chiral catalyst (often based on metal complexes with chiral ligands) directs the reactants to form one enantiomer preferentially over the other. rsc.org
Substrate-Controlled Diastereoselective Reactions: When introducing additional stereocenters into the molecule, the existing (2S) center can influence the stereochemical outcome of subsequent reactions. This substrate control can be exploited to generate specific diastereomers. For example, the reduction of a ketone on a side chain can be influenced by the stereochemistry of the nearby pyrrolidine ring, leading to a preference for one diastereomeric alcohol product. mdpi.com One-pot approaches have been developed for the diastereoselective synthesis of 2-arylpyrrolidine derivatives. researchgate.net
The inherent stability of the pyrrolidine ring helps to maintain the integrity of the chiral center throughout multi-step syntheses, especially when harsh reaction conditions are avoided. nih.gov
Advanced Synthetic Techniques and Yield Optimization
Modern synthetic organic chemistry offers several advanced techniques to improve the efficiency, scalability, and yield of complex molecules like this compound and its analogues.
Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the construction of complex molecules in a single step from three or more starting materials. This approach significantly improves efficiency and atom economy. A one-pot Ugi reaction followed by a regioselective cyclization has been used to synthesize pyrrolidin-5-one-2-carboxamides. nih.govrsc.org This strategy rapidly generates molecular diversity by varying the inputs of the MCR.
C(sp³)–H Activation: Direct functionalization of C-H bonds is a powerful modern strategy that avoids the need for pre-functionalized starting materials. A highly efficient and fully enantioselective synthesis of proline analogs has been developed using a C(sp³)–H activation strategy, which can be applied to create complex pyrrolidine derivatives with high yields. nih.gov
Ultrasound and Microwave Irradiation: The use of non-conventional energy sources can accelerate reaction times and improve yields. The synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives has been successfully performed under ultrasound irradiation, which can enhance mass transfer and reaction rates. researchgate.net
Process Optimization: Systematic optimization of reaction conditions is key to maximizing yield. This includes adjusting parameters such as solvent, temperature, pressure, and catalyst loading. For instance, in a one-pot, two-step hydroamination sequence for pyrrolidine synthesis, parameters such as the equivalents of oxidant and reductant were carefully optimized to achieve the highest possible yield. researchgate.net A patent related to pyrrolidine derivative production specifies optimal reaction conditions, including an incubation temperature of approximately 60°C and a pressure below 400 mbar, to improve product formation and remove side products like methanol (B129727) via distillation. google.com
The table below summarizes some advanced techniques and their impact on synthesis.
| Technique | Description | Advantage |
| Multi-Component Reactions (e.g., Ugi) | Combining three or more reactants in a single step to form a complex product. nih.govrsc.org | High efficiency, atom economy, rapid generation of libraries. nih.gov |
| C(sp³)–H Activation | Direct functionalization of a carbon-hydrogen bond, bypassing pre-functionalization steps. nih.gov | Increased step economy, access to novel analogues. nih.gov |
| Ultrasound Irradiation | Using high-frequency sound waves to accelerate chemical reactions. researchgate.net | Reduced reaction times, improved yields, milder conditions. researchgate.net |
| Redox-Enabled Hydroamination | In situ generation of reactive intermediates for cyclization, avoiding their isolation. researchgate.net | Improved safety and efficiency for one-pot procedures. researchgate.net |
Investigation of Biological Interactions and Mechanistic Insights Excluding Clinical Human Data
Enzyme Inhibition Studies of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide Derivatives
Derivatives of this compound have been investigated for their inhibitory effects on several key enzyme systems. The pyrrolidine (B122466) scaffold serves as a crucial component in the design of these inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. nih.govwikipedia.org
While specific studies on the DPP-4 inhibitory activity of this compound derivatives are not extensively detailed in the provided search results, the broader class of pyrrolidine-based compounds has been a cornerstone in the development of DPP-4 inhibitors. wikipedia.org The mechanism of action for many of these inhibitors involves the pyrrolidine moiety binding to the S1 subpocket of the DPP-4 active site. The nitrogen atom of the pyrrolidine ring is crucial for this interaction.
DPP-4 inhibitors are broadly classified as peptidomimetic or non-peptidomimetic. Peptidomimetic inhibitors, which include cyanopyrrolidines like vildagliptin and saxagliptin, are designed to mimic the natural substrates of DPP-4. wikipedia.org The cyanopyrrolidine moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. Non-peptidomimetic inhibitors, on the other hand, bind non-covalently to the active site.
The general mechanism for pyrrolidine-based DPP-4 inhibitors involves the following key interactions:
Binding to the S1 Pocket: The pyrrolidine ring fits into the S1 subpocket of the enzyme, which is a hydrophobic pocket that accommodates the proline or alanine residue of the natural substrates.
Interaction with Catalytic Triad: The inhibitor interacts with the catalytic triad residues (Ser630, Asp708, and His740) in the active site.
Formation of a Stable Complex: This interaction leads to the formation of a stable enzyme-inhibitor complex, preventing the enzyme from binding to and degrading its natural substrates.
The development of novel DPP-4 inhibitors often involves modifications to the pyrrolidine scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Matrix Metalloproteinase (MMP) Inhibition Profiles
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. frontiersin.org Their dysregulation is implicated in various pathological conditions, including cancer and inflammatory diseases. nih.gov The pyrrolidine scaffold has been utilized in the design of potent MMP inhibitors. nih.govnih.gov
Derivatives based on a 3-mercaptopyrrolidine core have shown significant inhibitory activity against several MMPs. nih.gov These compounds are designed to have a zinc-binding group (ZBG), such as a thiol, that chelates the zinc ion in the active site of the MMP. The pyrrolidine scaffold itself interacts with the enzyme's active site pockets (S1', S2', etc.), contributing to the inhibitor's potency and selectivity. nih.gov
Structure-activity relationship (SAR) studies on cinnamoyl pyrrolidine derivatives as MMP-2 inhibitors have highlighted the importance of the pyrrolidine nitrogen's proximity to the ester carbonyl side chain, which is a binding point with the zinc atom in the MMP-2 active site. nih.gov Quantitative structure-activity relationship (QSAR) studies on pyrrolidine derivatives have been employed to predict the inhibitory potency of new compounds against gelatinases (MMP-2 and MMP-9). nih.gov These studies have led to the design of inhibitors with low nanomolar activity for certain MMP subclasses. nih.gov
| Compound Class | Target MMPs | Inhibitory Activity Range | Key Structural Features |
|---|---|---|---|
| Pyrrolidine Mercaptosulfides | MMP-2, MMP-13, MMP-14 | ~2 to 60 nM | Thiol as zinc-binding group, cis-(3S,4R)-stereochemistry optimal for some series. nih.govebi.ac.uk |
| 3-Mercapto-4-arylsulfonamidopyrrolidines | MMP-2, MMP-13, MMP-14 | Low nanomolar | Preference for trans stereochemistry with increased stability. ebi.ac.uk |
| Cinnamoyl Pyrrolidine Derivatives | MMP-2 | Varies | Pyrrolidine nitrogen and ester carbonyl side chain interaction with zinc. nih.gov |
Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) Interaction
Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is an enzyme that confers resistance to aminoglycoside antibiotics in Gram-negative bacteria. nih.govmdpi.com The discovery of inhibitors for this enzyme is a promising strategy to overcome antibiotic resistance. Substituted pyrrolidine pentamine derivatives have been identified as potent inhibitors of AAC(6')-Ib. nih.govmdpi.com
A key inhibitor identified through combinatorial libraries consists of a pyrrolidine pentamine scaffold with substitutions at four positions. nih.govmdpi.com Structure-activity relationship (SAR) studies have provided detailed insights into the structural requirements for potent inhibition. nih.govresearchgate.netnih.gov
Key findings from SAR studies include:
Essential Aromatic Functionalities: Aromatic groups at positions R1 and R4 of the pyrrolidine scaffold are crucial for inhibitory activity. nih.govmdpi.com
Stereochemistry: The stereochemical conformation at the R2 and R4 positions is critical for potent inhibition. nih.govmdpi.com
Hydroxyl Moiety: A hydroxyl group at the R3 position, along with its specific stereoconformation, is required for full inhibitory activity. nih.govmdpi.com
Substituents at R5: The phenyl group at the R5 position is not essential and can be replaced by aliphatic groups without a significant loss of activity. nih.govmdpi.com
Scaffold Integrity: Truncations of the pyrrolidine pentamine scaffold result in inactive compounds. nih.govmdpi.com
Molecular docking studies suggest that these inhibitors bind to the kanamycin C binding cavity of the enzyme. nih.gov
| Compound | Scaffold | Key Substituents | Inhibitory Activity |
|---|---|---|---|
| 2637.001 | Pyrrolidine pentamine | Two S-phenyl groups (R1, R4), an S-hydroxymethyl group (R3), and a 3-phenylbutyl group (R5). nih.govmdpi.com | Potent inhibitor of AAC(6')-Ib. nih.govmdpi.com |
| 2700.001 and 2700.003 | Pyrrolidine pentamine | Variations at R1 position. | Alterations at R1 reduced inhibition, highlighting the importance of the S-phenyl moiety at this location. nih.gov |
Other Enzyme Systems Under Investigation (e.g., Kinases, N-Acylethanolamine Acid Amidase)
Derivatives of this compound have also been explored as inhibitors of other enzyme systems, including kinases and N-acylethanolamine acid amidase (NAAA).
N-Acylethanolamine Acid Amidase (NAAA) Inhibition:
NAAA is a cysteine amidase that hydrolyzes fatty acid ethanolamides like palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties. rsc.orgnih.gov Inhibition of NAAA increases the endogenous levels of PEA, offering a potential therapeutic strategy for pain and inflammation. rsc.orgnih.gov
Pyrrolidine amide derivatives have been developed as NAAA inhibitors. SAR studies have revealed that:
Small, lipophilic 3-phenyl substituents on the pyrrolidine ring are preferred for optimal potency. rsc.org
Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity over fatty acid amide hydrolase (FAAH). rsc.org
Conformationally restricted linkers can improve selectivity for NAAA over FAAH. rsc.org
One notable derivative, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine, was identified as a reversible and competitive NAAA inhibitor with an IC50 value of 2.12 µM. nih.govsemanticscholar.org This compound was shown to reduce the expression of inflammatory markers in macrophages. nih.govsemanticscholar.org
Kinase Inhibition:
The pyrrolidine-carboxamide scaffold has been investigated for its potential to inhibit various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
EGFR/CDK2 Inhibition: A series of novel pyrrolidine-carboxamide derivatives were developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range for both EGFR and CDK2. nih.gov
c-Met Kinase Inhibition: 2-aminopyridine-3-carboxamide derivatives have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer progression. A promising compound from this series showed a c-Met IC50 of 0.022 µM. nih.gov
Clk/Dyrk Inhibition: N-Benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as multi-targeted inhibitors of Clk and Dyrk kinases, which are implicated in cancer. mdpi.com
Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: Pyrrolidine derivatives have been studied as inhibitors of the anti-apoptotic protein Mcl-1, a promising target in cancer therapy. QSAR models have been developed to guide the design of more potent inhibitors. tandfonline.com
Receptor Binding and Modulation Studies
Melanocortin-4 Receptor Ligand Binding Affinities
The melanocortin-4 receptor (MC4R) is a G-protein-coupled receptor that plays a crucial role in regulating energy homeostasis and appetite. mdpi.comfrontiersin.org It is a significant target for the development of drugs to treat obesity. mdpi.comfrontiersin.org While specific binding affinity data for this compound derivatives are not detailed in the provided search results, the broader class of pyrrolidine-containing molecules has been explored as MC4R ligands.
The development of ligands for MC4R has included both peptide and non-peptide small molecules. frontiersin.org Molecular modeling and simulation studies have been used to investigate the binding of antagonists to the MC4R. frontiersin.org These studies help in understanding the key interactions between the ligand and the receptor, which is essential for the rational design of new and more selective ligands.
The binding of ligands to MC4R can result in either agonistic or antagonistic activity. Agonists activate the receptor, typically leading to a decrease in food intake, while antagonists block the receptor, which can increase food intake. nih.gov The binding affinity of a ligand is a measure of how tightly it binds to the receptor and is a critical parameter in drug development.
Orexin Receptor Agonism and Related Biological Pathways
No studies were identified that investigate the activity of this compound as an orexin receptor agonist. While other distinct pyrrolidine carboxamide derivatives have been explored as orexin receptor antagonists, this specific compound has not been documented in the context of orexin signaling pathways. researchgate.netnih.gov
Androgen Receptor Modulatory Activity
There is no available research linking this compound to androgen receptor modulation. The scientific literature describes other nitrogen-containing heterocyclic compounds, such as certain pyrrolidine derivatives, as selective androgen receptor modulators (SARMs), but none of these studies feature the specific compound . nih.govmdpi.comresearchgate.net
Antiglycation and Antioxidant Research Pathways
No experimental or theoretical studies have been published on the antiglycation or antioxidant properties of this compound. Research into the antioxidant potential of pyrrolidin-2-one derivatives has been conducted, but these compounds are structurally different and the findings cannot be extrapolated to the subject molecule. researchgate.netnih.govnih.govrsc.org
Antiparasitic Activity and Target Identification (e.g., Phenylalanine tRNA Synthetase)
The potential antiparasitic activity of this compound has not been investigated. There are no reports of its evaluation as an inhibitor of parasitic targets such as phenylalanine tRNA synthetase. Research in this area has focused on other classes of compounds, like bicyclic azetidines, as inhibitors of this enzyme. nih.govnih.gov
Neurobiological Activity and Mechanism of Action (e.g., Anticonvulsant Properties, Ion Channel Modulation, GABA Reuptake)
There is a lack of data on the neurobiological activity of this compound. Studies on related but distinct structures, such as 3-aminopyrrolidine-2,5-dione derivatives, have shown anticonvulsant activity, potentially through the modulation of ion channels. uj.edu.plresearchgate.netnih.govnih.govmdpi.com However, no such investigations have been carried out for this compound. The modulation of ion channels and GABA reuptake by this specific compound remains unexplored. nih.gov
Other Investigated Biological Activities (e.g., Antibacterial, Antifungal, Antiviral)
No studies have been published detailing the antibacterial, antifungal, or antiviral properties of this compound. While various pyrrolidine, pyrrolidinone, and carboxamide derivatives have been synthesized and tested for antimicrobial efficacy, this specific molecule is not mentioned in the available literature. nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netunimi.itnih.govresearchgate.netresearchgate.netnih.gov
In Vitro Cellular Assays for Biological Response Profiling (without cytotoxicity data)
As there are no published studies on the biological activities of this compound, there is consequently no information on specific in vitro cellular assays used for its biological response profiling. General in vitro methods are widely used to assess the biological activities of new chemical entities, but their application to this particular compound has not been documented. ebi.ac.ukrsc.orgrsc.orgnih.gov
Animal Model Studies for In Vivo Biological Activity Assessment
Extensive searches of scientific literature and chemical databases did not yield any specific in vivo animal model studies for the compound This compound .
While research exists for various derivatives of the pyrrolidine scaffold, which have been investigated for a range of biological activities including anti-inflammatory and antitumor effects, no studies were found that specifically assess the in vivo biological activity or mechanistic insights of This compound in animal models.
Therefore, no data on its effects in living organisms, detailed research findings, or corresponding data tables can be provided at this time. The biological profile and potential therapeutic effects of this specific compound remain uncharacterized in the public domain of preclinical research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity
The pyrrolidine ring serves as a versatile scaffold in numerous biologically active compounds, and its substitution pattern significantly dictates the molecule's interaction with biological targets. nih.govresearchgate.net The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, a feature that can be finely tuned by the nature and position of its substituents. nih.gov
For pyrrolidine-based compounds, substitutions at various positions on the ring have been shown to modulate activity and selectivity. In a series of pyrrolidine sulfonamides, for instance, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in superior in vitro potency. nih.gov Furthermore, the relative orientation of substituents is critical; for certain PPARα/γ dual agonists, a cis-configuration of substituents at the 3- and 4-positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov While direct SAR studies on substituted (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide are not extensively documented, these findings on analogous structures underscore the potential for significant activity modulation through substitution on the pyrrolidine core.
| Table 1: Hypothetical Impact of Pyrrolidine Ring Substitutions on Biological Activity of this compound Analogs | |
| Substitution Position | Potential Impact on Activity |
| C3 | Introduction of small, lipophilic groups may enhance binding affinity. |
| C4 | Hydroxylation could improve solubility and introduce new hydrogen bonding interactions. |
| C5 | Bulky substituents may lead to steric hindrance and reduced activity. |
Stereochemical Effects on Biological Potency and Selectivity
The stereochemistry of the pyrrolidine ring is a paramount determinant of biological activity. nih.govresearchgate.net The defined (2S) configuration at the C2 position of this compound is critical for its specific interactions with biological targets. researchgate.net The spatial arrangement of the carboxamide group, dictated by this stereocenter, directly influences how the molecule fits into a binding pocket and interacts with amino acid residues.
Studies on various chiral pyrrolidine-containing molecules consistently demonstrate that different stereoisomers can exhibit vastly different biological profiles. nih.gov This is attributed to the enantioselective nature of biological macromolecules like enzymes and receptors. nih.gov For instance, in a series of pyrrolidine carboxamides designed as inhibitors of the enzyme InhA, it was found that only one enantiomer was active. In the context of glutamate (B1630785) receptor antagonists, the stereoselective synthesis of pyrrolidine analogs is crucial for achieving the desired subtype selectivity. nih.gov Therefore, the (2S) stereochemistry of the parent compound is not merely a structural feature but a key determinant of its potency and selectivity. Any alteration to this configuration would likely have a profound impact on its biological function.
Influence of the Aminopropyl Chain and its Modifications
Modifications to this chain can be expected to have a significant impact on activity. For example, altering the length of the alkyl chain could affect the positioning of the terminal amine within the target's binding pocket. Shortening or lengthening the chain might disrupt optimal interactions, leading to a decrease in potency. Introduction of branching on the chain could introduce steric hindrance but might also provide a way to explore additional binding pockets. In a series of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency, although they sometimes reduced selectivity. nih.gov
| Table 2: Predicted Effects of Aminopropyl Chain Modifications on Biological Activity | |
| Modification | Predicted Outcome |
| Chain Shortening (e.g., aminoethyl) | May disrupt optimal positioning of the terminal amine, potentially reducing potency. |
| Chain Lengthening (e.g., aminobutyl) | Could allow access to different regions of the binding site, possibly altering selectivity. |
| Introduction of Methyl Branching | May introduce steric constraints or enhance binding through hydrophobic interactions. |
Role of the Carboxamide Moiety and its Derivatives
The carboxamide moiety at the C2 position is a critical functional group that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). drughunter.com These interactions are often fundamental for the anchoring of a ligand within a protein's active site. The planarity of the amide bond also imposes conformational constraints on the molecule.
Replacing the carboxamide with other functional groups, known as bioisosteres, is a common strategy in medicinal chemistry to modulate a compound's properties. drughunter.comresearchgate.net For instance, replacing the amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield potent antagonists in other pyrrolidine-based compounds. nih.gov Other potential bioisosteres for the carboxamide group include tetrazoles or other five-membered heterocyclic rings that can mimic its hydrogen bonding capabilities and steric profile while potentially offering improved metabolic stability or altered pharmacokinetic properties. drughunter.com The choice of a suitable bioisostere is highly dependent on the specific biological target and the nature of the binding pocket.
Rational Design Principles Based on SAR Data
While specific SAR data for this compound is limited, rational design principles can be extrapolated from studies on analogous compounds. A key principle would be the preservation of the (2S) stereochemistry, as this is likely crucial for maintaining the correct orientation of the key interacting groups.
Structure-guided design, where the three-dimensional structure of the target protein is known, would be a powerful approach. Docking studies could be employed to predict how analogs of this compound might bind to a target, allowing for the design of modifications that enhance these interactions. For example, if a hydrophobic pocket is identified near the pyrrolidine ring, the addition of a small, lipophilic substituent at an appropriate position could be explored. Similarly, if a charged residue is present in the binding site, modifications to the aminopropyl chain to optimize electrostatic interactions could be designed. The development of selective 11β-HSD1 inhibitors from a pyrrolidine carboxamide scaffold utilized such structure-guided optimization. nih.gov
Correlations between Structural Features and Biological Interactions
The structural features of this compound are intrinsically linked to its potential biological interactions. The pyrrolidine ring acts as a rigid scaffold that positions the other functional groups in a defined spatial arrangement. The basicity of the pyrrolidine nitrogen and the terminal amine of the aminopropyl chain can be important for forming salt bridges with acidic residues like aspartate or glutamate in a protein. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For a compound like (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide, molecular docking could be employed to screen for potential biological targets by virtually docking it against a library of protein structures. The results, typically presented as a scoring function, would indicate the likelihood of binding and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. However, no specific molecular docking studies for this compound have been reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities to identify the physicochemical properties that are critical for their function. A QSAR model could potentially be developed for a series of compounds including this compound to predict their activity against a specific target. This would involve calculating various molecular descriptors for each compound and correlating them with their measured biological activities. At present, there are no published QSAR models specifically developed for or including this compound.
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a target protein. These models are then used as 3D queries to screen large compound libraries to identify new molecules that are likely to be active. For this compound, a pharmacophore model could be developed based on its structural features, such as hydrogen bond donors and acceptors, and used to find other molecules with similar potential biological activities. There is currently no literature available on pharmacophore models derived from or used to screen for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the conformational flexibility of a molecule and the dynamic interactions between a ligand and its target protein. For this compound, MD simulations could be used to explore its conformational landscape and to study the stability of its binding to a potential target protein over time. Such studies can reveal key insights into the mechanism of binding and the role of specific interactions. To date, no molecular dynamics simulation studies specifically focusing on this compound have been published.
In Silico Assessment of Research-Relevant Properties (e.g., ADME for animal models)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds in the early stages of research. These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental testing in animal models. For this compound, various computational tools could be used to predict properties such as its solubility, permeability, and potential for metabolism by key enzymes. These predictions are based on its chemical structure and are valuable for guiding preclinical research. However, there are no specific in silico ADME studies for this compound reported in the scientific literature.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., HPLC-UV, LC-MS/MS)
Chromatographic techniques are fundamental to the separation and quantification of "(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide" from complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods.
HPLC-UV Analysis:
The chemical structure of "this compound" lacks a significant chromophore, which makes direct detection by HPLC-UV challenging. To overcome this limitation, a pre-column derivatization strategy is often necessary. google.com This involves reacting the analyte with a derivatizing agent that introduces a UV-absorbing moiety to the molecule. For instance, reagents like Boc anhydride (B1165640) can be used to derivatize primary and secondary amines, rendering them detectable by a UV detector. google.com
A typical HPLC-UV method for a derivatized aminopyrrolidine compound would utilize a reverse-phase C18 column. google.comjuniperpublishers.com The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to achieve optimal separation. google.com
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250mm, 5.0µm) |
| Mobile Phase | A: Water, B: Methanol (Gradient elution) |
| Flow Rate | 0.8-1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (for Boc-derivatized compound) |
| Injection Volume | 10 µL |
LC-MS/MS Analysis:
For higher sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the preferred method. bioanalysis-zone.comresearchgate.netijper.org This technique couples the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. LC-MS/MS can often quantify the native compound without the need for derivatization. bioanalysis-zone.com
The method typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix. ijper.org The analyte is then separated on a reverse-phase column and introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. ijper.org
| Parameter | Condition |
|---|---|
| LC Column | C18-hypersil (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Isocratic or Gradient) |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
Spectrometric Methods for Compound Detection and Characterization in Biological Research
Spectrometric methods are indispensable for the structural confirmation and characterization of "this compound." The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the compound in complex mixtures. nih.gov
Method Validation for Reproducibility and Accuracy in Research Contexts
To ensure that an analytical method is suitable for its intended purpose, it must be validated. amsbiopharma.com Method validation is a critical process that demonstrates the reliability, reproducibility, and accuracy of the analytical data. europa.euich.org The validation of analytical procedures is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). ich.orgeuropa.eu
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ich.org
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. juniperpublishers.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. amsbiopharma.com
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically within 80-120% (may vary based on concentration) |
| Precision (% RSD) | Typically ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantitation (LOQ) | Analyte response is at least 5-10 times the baseline noise |
Future Research Directions and Unaddressed Avenues for 2s 1 3 Aminopropyl Pyrrolidine 2 Carboxamide and Its Derivatives
Emerging Biological Targets and Pathways for Exploration
While derivatives of the broader pyrrolidine-2-carboxamide (B126068) class have been explored for various biological activities, the specific target landscape for (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide remains largely uncharted. Future research should focus on screening this core structure and its analogues against a diverse array of emerging and validated biological targets. The inherent stereogenicity of the pyrrolidine (B122466) ring is a key feature, as different spatial arrangements of substituents can lead to distinct biological profiles by influencing binding to enantioselective proteins. nih.govresearchgate.net
Potential areas for exploration include:
Enzyme Inhibition: The pyrrolidine carboxamide scaffold has shown promise as an inhibitor for enzymes like Mycobacterium tuberculosis's Enoyl Acyl Carrier Protein Reductase (InhA) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov Systematic screening of a this compound-based library against various enzyme families (e.g., kinases, proteases, transferases) could identify novel inhibitors.
Receptor Modulation: The structural rigidity and chirality of the pyrrolidine ring make it an ideal candidate for targeting specific receptor subtypes, including G-protein coupled receptors (GPCRs) or ion channels, where stereochemistry is often critical for selective binding.
DNA and RNA Interactions: The aminopropyl side chain and carboxamide group offer hydrogen bonding capabilities that could be exploited for targeting nucleic acid structures or protein-nucleic acid interactions, which are implicated in numerous diseases.
Antiparasitic Targets: Derivatives of similar scaffolds have demonstrated antiplasmodial activity by targeting enzymes like P. falciparum N-myristoyltransferase (PfNMT). nih.govplos.org This suggests a potential avenue for developing novel antimalarial agents.
| Potential Target Class | Rationale for Exploration | Example Targets |
| Kinases | Proven scaffold for enzyme inhibition. nih.gov | EGFR, CDK2, LRRK2 nih.govnih.gov |
| Proteases | Key roles in cancer, viral infections, and inflammation. | HIV Protease, Caspases |
| GPCRs | Largest family of drug targets; stereoselectivity is crucial. | Cannabinoid Receptors, Dopamine Receptors nih.gov |
| Antiparasitic Enzymes | Known activity of related scaffolds against parasitic targets. plos.org | P. falciparum N-myristoyltransferase nih.gov |
Novel Synthetic Strategies for Enhanced Structural Diversity
To fully explore the structure-activity relationship (SAR) of this compound, the development of novel and efficient synthetic strategies is paramount. The goal is to generate diverse libraries of analogues by modifying the core scaffold at its key positions: the aminopropyl side chain, the carboxamide group, and the pyrrolidine ring itself.
Future synthetic efforts could focus on:
Parallel and Microtiter Synthesis: Employing high-throughput synthesis techniques can rapidly generate a focused library of derivatives for initial screening. nih.gov This approach is ideal for optimizing lead compounds by systematically varying substituents on the scaffold. nih.gov
Stereoselective Synthesis: Methods that preserve or control the stereochemistry of the pyrrolidine ring are crucial, as biological activity is often dependent on the specific enantiomer. mdpi.com Starting from chiral precursors like L-proline ensures the retention of the desired (2S) configuration. mdpi.comrroij.com
1,3-Dipolar Cycloadditions: This classical method for constructing five-membered heterocycles can be used to synthesize novel pyrrolidine rings with diverse substitution patterns, offering access to new chemical space. nih.gov
Functionalization of the Pyrrolidine Ring: While many syntheses focus on modifying appendages, direct C-H functionalization or the introduction of substituents onto the pyrrolidine ring itself can create structurally unique molecules with altered spatial and electronic properties. researchgate.net
| Synthetic Strategy | Objective | Key Advantage |
| Microtiter Library Synthesis | Rapid lead optimization | High efficiency and speed for SAR studies nih.gov |
| Asymmetric Synthesis | Control of stereochemistry | Ensures production of the biologically active enantiomer mdpi.com |
| 1,3-Dipolar Cycloaddition | Access to novel pyrrolidine cores | Creates significant structural diversity nih.gov |
| Ring Functionalization | Generation of unique analogues | Modifies the core scaffold for novel properties researchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational modeling offers a powerful, resource-efficient way to prioritize synthetic targets and predict the biological activity and pharmacokinetic properties of this compound derivatives. stmjournals.comfrontiersin.org Integrating these in silico techniques early in the research process can significantly streamline the discovery pipeline.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and other QSAR models can be developed once an initial dataset of active and inactive compounds is available. These models help identify the key molecular features that correlate with biological activity, guiding the design of more potent analogues. frontiersin.orgtaylorfrancis.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target. taylorfrancis.com Docking studies can be used to screen virtual libraries of derivatives against protein targets of interest, helping to prioritize compounds for synthesis and biological testing. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. stmjournals.com This can help assess the stability of binding interactions and understand how conformational changes in the protein or ligand affect binding affinity. stmjournals.comtaylorfrancis.com
ADMET Prediction: Computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.orgnih.gov Early prediction of these properties helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity.
Development of Chemical Probes and Tools for Mechanistic Studies
A high-quality chemical probe is a powerful tool for dissecting complex biological pathways and validating new drug targets. nih.gov Derivatives of this compound could be developed into chemical probes to elucidate the mechanism of action of this scaffold. This involves designing and synthesizing molecules that are potent, selective, and suitable for cellular studies. nih.gov
Strategies for developing chemical probes include:
Affinity-Based Probes: Attaching a reactive group or a photoaffinity label to the core scaffold can enable covalent modification of the biological target, facilitating its identification and isolation.
Fluorescent Probes: Incorporating a fluorescent tag allows for the visualization of the compound's distribution within cells and tissues, providing valuable information about target engagement and localization.
Biotinylated Probes: Adding a biotin (B1667282) tag can be used for affinity purification (pull-down) experiments to isolate the target protein and its binding partners from complex biological mixtures.
The development of such probes is essential for moving beyond simply identifying active compounds to understanding their precise molecular mechanisms. nih.gov
Synergistic Research with Other Chemical Scaffolds
Combining the this compound scaffold with other known pharmacophores is a promising strategy for developing hybrid molecules with novel or enhanced biological activities. This approach, often used in drug discovery, can lead to compounds that interact with multiple targets or exhibit improved potency and pharmacokinetic profiles.
Potential synergistic combinations include:
Sulphonamides: The combination of carboxamide and sulphonamide functionalities has been shown to yield compounds with significant antiplasmodial activity. plos.org
Benzimidazoles: Fusing the pyrrolidine nucleus with scaffolds like benzimidazole (B57391) has led to the development of potent PARP-1 and -2 inhibitors. nih.gov
Peptidomimetics: The proline-like structure of the core scaffold makes it an excellent candidate for incorporation into peptidomimetic structures to target protein-protein interactions.
Interdisciplinary Research Opportunities in Chemical Biology
The comprehensive exploration of this compound and its derivatives requires a highly interdisciplinary approach. Success will depend on the seamless collaboration between researchers in different fields.
Synthetic Organic Chemistry: To design and execute efficient and diverse synthetic routes. researchgate.net
Computational Chemistry: To model ligand-target interactions, predict properties, and guide molecular design. mdpi.com
Structural Biology: To determine the three-dimensional structures of ligand-protein complexes, providing a detailed understanding of the binding mode.
Molecular and Cellular Biology: To perform biochemical and cell-based assays to determine biological activity, elucidate mechanisms of action, and validate targets.
Pharmacology: To evaluate the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant disease models.
By integrating these diverse areas of expertise, the scientific community can systematically investigate the therapeutic potential of this promising chemical scaffold and pave the way for the development of new chemical tools and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves coupling a pyrrolidine-2-carboxamide scaffold with a 3-aminopropyl group. Key steps include:
- Protection of the pyrrolidine amine using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .
- Activation of the carboxamide for nucleophilic substitution, often via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Deprotection and purification using column chromatography or recrystallization to isolate the final product .
- Critical intermediates : Boc-protected pyrrolidine derivatives and activated 3-aminopropyl precursors.
Q. What analytical methods are most effective for confirming the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
- NMR Spectroscopy : NOESY or ROESY experiments confirm spatial proximity of protons, validating the (2S) configuration .
- X-ray Crystallography : Definitive proof of stereochemistry, though requires high-purity crystals .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with protease targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to NS3/4A protease (common in hepatitis C research) .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100-ns simulations in GROMACS) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and identify key residues (e.g., His57 or Asp81 in proteases) .
Q. How do conflicting bioactivity results arise in assays, and how can they be resolved?
- Methodological Answer :
- Assay Variability : Differences in buffer pH, ionic strength, or temperature can alter ligand-receptor kinetics. For example, protonation of the 3-aminopropyl group may affect binding .
- Troubleshooting Steps :
- Standardize Assay Conditions : Use consistent buffer systems (e.g., PBS at pH 7.4) .
- Validate with Orthogonal Assays : Compare SPR (surface plasmon resonance) with fluorescence polarization .
- Control for Stereochemical Purity : Ensure enantiomeric excess >98% via chiral HPLC .
Q. What structural modifications enhance the metabolic stability of this compound in vivo?
- Methodological Answer :
- Strategies :
- Introduce Fluorine Atoms : Replace hydrogen atoms on the pyrrolidine ring to block oxidative metabolism .
- PEGylation : Attach polyethylene glycol chains to the 3-aminopropyl group to prolong half-life .
- Validation : Conduct microsomal stability assays (e.g., human liver microsomes) and LC-MS/MS metabolite profiling .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
